molecular formula C7H7ClN4 B495041 2-chloro-1H-benzimidazole-5,6-diamine CAS No. 339160-37-1

2-chloro-1H-benzimidazole-5,6-diamine

Cat. No.: B495041
CAS No.: 339160-37-1
M. Wt: 182.61g/mol
InChI Key: IGTSAYDDYALRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1H-benzimidazole-5,6-diamine is a synthetically versatile benzimidazole derivative that serves as a critical precursor in medicinal chemistry research for constructing novel therapeutic candidates. The benzimidazole core is a privileged scaffold in drug discovery, known for its structural resemblance to naturally occurring purines, which allows its derivatives to interact effectively with biopolymers in living systems . This specific diamine, featuring substitutions at the 5, 6, and 2 positions, is of significant interest for the structure-based design of new active compounds. Research into analogous N-substituted 6-chloro-1H-benzimidazole derivatives has demonstrated potent biological activities, particularly in the antimicrobial and anticancer realms . Such compounds have shown promising activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible S. aureus (MSSA), with minimum inhibitory concentration (MIC) values as low as 2 µg mL⁻¹ . Furthermore, in anticancer assays, potent derivatives have exhibited strong cytotoxic effects against a panel of human cancer cell lines, with IC₅₀ values comparable to some established chemotherapeutic agents . The mechanism of action for these bioactive compounds is multifaceted; computational molecular docking studies suggest that potent benzimidazole derivatives can effectively target enzymes critical for cell proliferation, such as bacterial dihydrofolate reductase (DHFR), which is a potential target for both antimicrobial and anticancer activities . The this compound building block provides researchers with a versatile chemical handle for further functionalization via N-alkylation or condensation reactions, enabling the exploration of structure-activity relationships and the development of targeted inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1H-benzimidazole-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,9-10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTSAYDDYALRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC(=N2)Cl)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization and Structural Elucidation

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular framework of 2-chloro-1H-benzimidazole-5,6-diamine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Detailed NMR data for this compound is not extensively available in the public domain. However, based on the analysis of closely related benzimidazole (B57391) structures, the expected NMR spectral features can be hypothesized.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the amine protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating amine groups and the electron-withdrawing chloro substituent. The N-H protons of the diamine and the imidazole (B134444) ring would likely appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide evidence for each unique carbon atom in the molecule. The carbon atom attached to the chlorine (C-2) would exhibit a characteristic chemical shift. The carbons bearing the amino groups (C-5 and C-6) and the other aromatic carbons (C-3a, C-4, C-7, and C-7a) would also have distinct resonances. The symmetry of the substitution pattern on the benzene ring would influence the number of unique carbon signals.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for definitively assigning the proton and carbon signals by establishing connectivity between adjacent protons and directly bonded proton-carbon pairs, respectively.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.5110 - 130
Imidazole NH12.0 - 13.0-
Amine NH₂4.0 - 6.0-
C-2-145 - 155
C-3a, C-7a-130 - 140
C-5, C-6-135 - 145

Note: This data is hypothetical and based on the analysis of similar compounds. Actual experimental data is required for confirmation.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands.

The N-H stretching vibrations of the primary amine groups (NH₂) and the secondary amine of the imidazole ring would appear in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C=N stretching of the imidazole ring and the C=C stretching of the benzene ring would likely be observed in the 1450-1650 cm⁻¹ region. The C-N stretching vibrations would appear in the 1250-1350 cm⁻¹ range. The C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine & Imidazole)3200 - 3500
Aromatic C-H Stretch3000 - 3100
C=N and C=C Stretch1450 - 1650
C-N Stretch1250 - 1350
C-Cl Stretch600 - 800

Mass Spectrometry (MS, HRESIMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₇ClN₄), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak would also be observed.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would allow for the precise determination of the molecular formula by providing a highly accurate mass measurement.

Table 3: Expected Mass Spectrometry Data for this compound

Ion Expected m/z
[M]⁺182.04
[M+2]⁺184.04

Note: The m/z values are calculated based on the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole ring system is a chromophore that absorbs UV radiation. The presence of the amino groups and the chlorine atom would influence the absorption maxima (λ_max). It is anticipated that this compound would exhibit characteristic absorption bands in the UV region, likely between 200 and 400 nm, corresponding to π-π* and n-π* transitions.

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized. The product, this compound, would have a specific retention factor (R_f) value under a given set of conditions (stationary phase and mobile phase), which would differ from the R_f values of the reactants. This allows for a qualitative assessment of the reaction's completion. Visualization can be achieved under UV light or by using a staining agent.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and quantifying it in various mixtures. The method separates components based on their differential partitioning between a stationary phase and a mobile phase.

Detailed research findings indicate that a reversed-phase HPLC system is highly effective for the analysis of benzimidazole derivatives. nih.govresearchgate.net A C8 or C18 column is typically used as the stationary phase, providing a nonpolar surface for interaction. The mobile phase often consists of a mixture of an aqueous buffer (like a phosphate (B84403) buffer with orthophosphoric acid to adjust pH) and an organic solvent such as acetonitrile. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with varying polarities. nih.gov Detection is commonly performed using a UV detector, with wavelengths set at 254 nm or 288 nm, where benzimidazole derivatives typically exhibit strong absorbance. nih.gov The linearity of the method, often confirmed by a correlation coefficient (r²) greater than 0.999, ensures that the detector response is proportional to the concentration of the analyte over a specific range. researchgate.net This allows for precise and accurate purity determination and quantification.

Below is a table summarizing typical HPLC parameters for the analysis of benzimidazole derivatives, which would be applicable for the analysis of this compound.

ParameterConditionReference
Stationary Phase (Column)Nucleosil C8 or C18 nih.gov
Mobile PhaseAcetonitrile and aqueous buffer (e.g., 0.05% orthophosphoric acid) nih.gov
Elution ModeGradient nih.gov
pH of Mobile PhaseAdjusted to ~4.5 nih.gov
Detection Wavelength254 nm or 288 nm nih.gov
Linearity (Correlation Coefficient)> 0.999 researchgate.net

X-ray Diffraction Studies

X-ray diffraction (XRD) techniques are indispensable for the solid-state characterization of crystalline materials, providing definitive information about the atomic arrangement within a crystal lattice.

For benzimidazole derivatives, SCXRD studies are crucial for unambiguously confirming their synthesized structures. nih.gov While specific SCXRD data for this compound is not publicly available, data for the closely related compound, 2-chlorobenzimidazole (B1347102), provides a representative example of the crystallographic information obtained from such an analysis. nih.gov The structure of 2-chlorobenzimidazole was determined to be in the monoclinic crystal system with the space group P21/c. nih.gov This type of analysis reveals the precise spatial arrangement of atoms and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure. nih.gov

The table below presents the crystallographic data for 2-chlorobenzimidazole, illustrating the typical parameters determined by an SCXRD experiment.

ParameterValue for 2-chlorobenzimidazoleReference
CCDC Number126999 nih.gov
Chemical FormulaC₇H₅ClN₂ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
Unit Cell a (Å)7.1982 nih.gov
Unit Cell b (Å)9.4513 nih.gov
Unit Cell c (Å)14.0485 nih.gov
Unit Cell β (°)102.440 nih.gov

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze the crystalline phases of a bulk sample. Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used. The resulting diffraction pattern is a unique fingerprint of the crystalline material, characterized by a series of peaks at specific diffraction angles (2θ). youtube.com

PXRD is instrumental in confirming the phase purity of a synthesized compound, identifying different polymorphic forms, and verifying its crystalline nature. youtube.comresearchgate.net Sharp, well-defined peaks in the PXRD pattern are indicative of a well-ordered, crystalline material. researchgate.net While a specific PXRD pattern for this compound is not available, the analysis of a crystalline silver(I) benzimidazole complex demonstrates the typical data obtained. The pattern shows distinct peaks at specific 2θ values, each with a corresponding intensity, which confirms the sample's crystallinity. researchgate.net

The following table details representative PXRD data for a crystalline benzimidazole complex, showcasing the characteristic peaks used for phase identification.

2θ (°)d-spacing (Å)Relative IntensityReference
5.7915.258High researchgate.net
11.557.653Medium researchgate.net
17.325.116Low researchgate.net
23.143.840Very Low researchgate.net
29.033.074Very Low researchgate.net
34.912.568Very Low researchgate.net

Microscopic and Morphological Characterization (e.g., FESEM)

Field-Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to investigate the surface morphology and topography of solid materials. nih.gov FESEM utilizes a focused beam of electrons to scan the sample's surface, providing detailed images with magnifications that can reveal micro- and nanometer-scale features. wur.nl

This analysis is critical for understanding the physical characteristics of the bulk material of this compound, such as its particle size, shape, and surface texture. The morphology of a compound can influence its physical properties, including solubility and dissolution rate. FESEM analysis provides direct visual evidence of the material's form, which could be crystalline, amorphous, or a mixture. For related benzimidazole-based coordination polymers, FESEM has been used to reveal morphologies consisting of micro-sized, irregular blocks. This type of information is valuable for quality control and for understanding how the material might behave in various formulation processes. wur.nl

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research, providing a balance between accuracy and computational cost. scirp.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for optimizing molecular geometries and has been successfully applied to various benzimidazole (B57391) derivatives. nih.govatlantis-press.com For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine the stable optimized geometry of related molecules. atlantis-press.com Such calculations provide crucial data on bond lengths, bond angles, and dihedral angles, revealing the planarity and symmetry of the benzimidazole core. atlantis-press.comresearchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. scirp.org A smaller energy gap suggests higher reactivity. For example, in a study of benzothiazole (B30560) derivatives, a related class of compounds, DFT calculations were used to analyze these frontier orbitals and predict reactivity. scirp.org These calculations can also map the molecular electrostatic potential (MEP), which identifies regions of positive and negative charge, indicating sites susceptible to electrophilic and nucleophilic attack. scirp.org

Table 1: Illustrative DFT-Calculated Electronic Properties for a Benzimidazole Derivative (Note: Data is representative of the benzimidazole class, not specific to 2-chloro-1H-benzimidazole-5,6-diamine)

ParameterCalculated ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.4 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DMeasures molecular polarity

Benzimidazole and its derivatives can exist in different tautomeric forms, primarily due to the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring (annular tautomerism). encyclopedia.pubnih.gov The relative stability of these tautomers is influenced by substituent effects and the surrounding solvent environment. researchgate.net

Computational methods are essential for studying these tautomeric equilibria. DFT calculations can determine the relative energies of the different tautomers, predicting the most stable form. researchgate.net For example, in a study of omeprazole (B731) sulfide, DFT calculations showed the energy differences between tautomers, explaining why only one form was observed at low temperatures. researchgate.net A combined theoretical-experimental approach, using DFT calculations to simulate absorption spectra, has been proposed to accurately assess the tautomeric populations of 5(6)-aminobenzimidazole derivatives in solution. nih.gov This method relies on the principle that the observed spectrum is a weighted sum of the individual spectra of the tautomers present. nih.gov

The presence of the 5,6-diamine group in this compound would make this tautomeric equilibrium particularly important, as the position of the imidazole proton (on N1 vs. N3) would influence the electronic properties and hydrogen-bonding capabilities of the adjacent amino groups.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods, often at the B3LYP level with basis sets like 6-311++G(d,p). researchgate.net These calculated frequencies, after appropriate scaling, typically show good agreement with experimental FT-IR and FT-Raman spectra. atlantis-press.comresearchgate.net Such analyses allow for unambiguous assignment of vibrational modes, such as N-H stretching, C=N stretching, and C-Cl vibrations. atlantis-press.com For instance, in a study on 2-chloro-5-nitropyridine, DFT calculations were crucial for assigning the various vibrational modes observed in the experimental spectra. researchgate.net

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another key application. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach. Theoretical calculations have been used to study the tautomerism of benzimidazole compounds, as the chemical shifts are sensitive to the electronic environment of each nucleus, which changes between tautomers. researchgate.net For the benzimidazole scaffold, the chemical shifts of the C4 and C7 carbons are particularly indicative of the tautomeric equilibrium. encyclopedia.pubnih.gov

Table 2: Representative Predicted vs. Experimental Vibrational Frequencies for a Substituted Benzimidazole (Note: Data is illustrative and not specific to this compound)

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)Assignment
N-H Stretch33043310Stretching of the imidazole N-H bond
C=N Stretch16261630Stretching of the imidazole C=N bond
N-O Stretch (NO₂)15731578Symmetric stretching of a nitro group substituent
C-Cl Stretch750755Stretching of the carbon-chlorine bond

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time.

MD simulations provide insight into the conformational flexibility and intermolecular interactions of a molecule, such as its behavior in a solvent or its binding to a biological target. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves, rotates, and interacts with its environment. researchgate.net

For benzimidazole derivatives, MD simulations can be used to study their stability in aqueous solutions or within the active site of a protein. nih.govnih.gov Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's conformation, and the Radius of Gyration (Rg), which indicates its compactness. researchgate.net Such simulations have been used to validate docking poses and confirm the stability of benzimidazole-based inhibitors in complex with their target enzymes. tandfonline.comresearchgate.net For this compound, MD simulations could model its interactions with water molecules, predicting its solubility and hydration patterns, or simulate its binding to a target protein, revealing the key intermolecular hydrogen bonds and hydrophobic interactions that stabilize the complex.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, including the synthesis of benzimidazoles. researchgate.net DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org

The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. researchgate.net Computational studies can elucidate the mechanism of this cyclization. For example, research into the copper-catalyzed intramolecular N-arylation to form benzimidazoles used computational and kinetic studies to understand the role of intermediates and catalyst inhibition. rsc.org By calculating the activation energies for different possible pathways, researchers can determine the most likely reaction mechanism, which can be thermodynamically or kinetically controlled. researchgate.net For the synthesis of this compound, computational modeling could be used to optimize reaction conditions by identifying the rate-limiting step and suggesting catalysts or reagents that would lower the energy barrier.

In Silico Predictions for Material Design

In silico predictions are a cornerstone of modern materials science, enabling the rational design of novel materials with specific electronic and optical properties. For benzimidazole derivatives, these predictions are often focused on their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Computational methods like DFT and Time-Dependent DFT (TD-DFT) are widely used to predict the electronic and optical properties of benzimidazole derivatives. qu.edu.qaacs.org These calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, ionization potentials, and electron affinities. qu.edu.qa These parameters are fundamental in determining the charge injection and transport capabilities of a material, as well as its photophysical behavior.

For instance, theoretical studies on triphenylamine-benzimidazole derivatives have shown that the introduction of different substituents on the benzimidazole ring can modulate their electronic properties and fluorescence quantum yields. acs.org Similarly, DFT calculations on vinyl-fused benzimidazole oligomers have been employed to explore how structural modifications influence their optoelectronic efficiency. qu.edu.qa While specific data for this compound is not available, the presence of the electron-donating diamine groups and the electron-withdrawing chloro group would be expected to significantly influence its electronic structure.

Below is a representative data table illustrating the types of electronic properties that can be calculated for benzimidazole derivatives using computational methods, based on findings for related compounds.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Unsubstituted Benzimidazole-5.8-1.24.6
5-Methoxy-benzimidazole-5.6-1.14.5
5-Nitro-benzimidazole-6.2-2.04.2
2-Phenyl-benzimidazole-5.7-1.54.2

Note: This table is illustrative and based on general trends observed in computational studies of benzimidazole derivatives; it does not represent experimental values for this compound.

Structure-Property Relationship (SPR) modeling aims to establish a correlation between the chemical structure of a molecule and its macroscopic properties. In the context of materials science, this involves understanding how modifications to the molecular scaffold of this compound would affect its electronic and optical characteristics.

The substituents on the benzimidazole core play a critical role in defining its properties. nih.gov For example, electron-donating groups generally raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, often leading to a smaller HOMO-LUMO gap. sciepub.com In this compound, the two amine groups at positions 5 and 6 are strong electron donors, which would significantly impact the electron density distribution across the molecule. The chlorine atom at the 2-position, being electronegative, acts as an electron-withdrawing group.

Computational studies on various substituted benzimidazoles have demonstrated that a systematic variation of substituents can tune the material's properties for specific applications. researchgate.net For example, DFT calculations can predict how changes in dihedral angles, bond lengths, and charge distribution upon substitution will alter the final properties of the material. sciepub.com This predictive capability is invaluable for designing new benzimidazole-based materials for electronics and photonics without the need for extensive empirical synthesis and testing.

The following table summarizes the expected influence of different substituent types on the electronic properties of a benzimidazole core, providing a basis for SPR modeling.

Substituent Type at 5,6-positionsEffect on HOMO LevelEffect on LUMO LevelExpected Impact on Energy Gap
Electron-Donating (e.g., -NH2, -OH)IncreaseMinor ChangeDecrease
Electron-Withdrawing (e.g., -NO2, -CN)DecreaseDecreaseVariable
Halogen (e.g., -Cl) at 2-positionMinor DecreaseDecreaseVariable

Note: This table represents generalized trends from computational studies on substituted benzimidazoles and serves as a predictive framework for SPR modeling.

Advanced Material Science Applications and Supramolecular Chemistry

Utilization in Polymer Chemistry

The incorporation of 2-chloro-1H-benzimidazole-5,6-diamine into polymer backbones has been a strategy to imbue the resulting materials with superior characteristics. The rigid and thermally stable benzimidazole (B57391) unit, along with the potential for strong intermolecular interactions, makes it a valuable monomer in the synthesis of advanced polymers.

Incorporation into Polyimides for Enhanced Thermal and Mechanical Performance

While direct studies on polyimides derived specifically from this compound are not extensively documented in publicly available research, the broader class of benzimidazole-containing diamines has been shown to significantly enhance the thermal and mechanical properties of polyimides. The rigid nature of the benzimidazole ring contributes to a higher glass transition temperature (Tg) and improved thermal stability of the resulting polyimide films. For instance, polyimides synthesized from other benzimidazole diamines have demonstrated Tg values exceeding 400°C and 5% weight loss temperatures (Td5) above 550°C. The presence of the benzimidazole moiety also tends to increase the tensile strength and modulus of the polyimide films due to increased chain rigidity and intermolecular hydrogen bonding.

Table 1: Illustrative Thermal and Mechanical Properties of Benzimidazole-Containing Polyimides

Diamine StructureDianhydrideGlass Transition Temperature (Tg)5% Weight Loss Temperature (Td5)Tensile StrengthTensile Modulus
2-(4-aminophenyl)-5-aminobenzimidazoleBTDA>350°C>500°C>120 MPa>3.5 GPa
Bis-benzimidazole diamineODA448°C554°C148.6 MPa4.1 GPa

Note: This table presents data for related benzimidazole diamines to illustrate the expected impact on polyimide properties, as direct data for this compound is not available.

Role in Modulating Dielectric Properties of Polymers

The introduction of benzimidazole units into polyimide structures can also influence their dielectric properties. Research on related polyimides has indicated that the incorporation of benzimidazole-containing diamines can lead to a reduction in the dielectric constant. This effect is attributed to the introduction of free volume and the disruption of polymer chain packing, which limits the mobility of polar groups within the polymer matrix. A lower dielectric constant is a critical property for materials used in microelectronics and high-frequency communication applications to reduce signal delay and cross-talk. The presence of the chlorine atom in this compound could further modulate the dielectric properties due to its electronegativity and polarizability, though specific studies are needed to quantify this effect.

Development of Advanced Aramid Fibers

There is currently no specific information available in the public domain detailing the use of this compound in the development of advanced aramid fibers. However, the structural characteristics of this diamine, such as its rigidity and potential for strong hydrogen bonding, are desirable for high-performance fibers.

Supramolecular Assembly and Host-Guest Chemistry

The benzimidazole scaffold, with its hydrogen bond donor and acceptor sites, is an excellent candidate for constructing ordered supramolecular assemblies. The specific diamine, this compound, offers additional coordination sites through its amino groups.

Formation of Metal-Organic Gels (MOGs) and Frameworks

The diamino functionality of this compound makes it a promising ligand for the construction of metal-organic frameworks (MOFs) and metal-organic gels (MOGs). The two amino groups can coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. Research on analogous benzimidazole-based ligands has demonstrated their ability to form stable and porous frameworks with various metal ions. For example, 1H-benzimidazole-5,6-dicarboxylic acid has been used to synthesize a two-dimensional manganese-based MOF with high thermal stability. The resulting MOGs from such ligands can exhibit interesting properties like self-sustainability and responsiveness to external stimuli. The chloro-substituent on the benzimidazole ring could also influence the coordination chemistry and the properties of the resulting supramolecular structures.

Receptor Design for Neutral Guests and Anions

The design of synthetic receptors for anions and neutral molecules is a significant area of supramolecular chemistry. While no specific studies on receptor design using this compound were found, the general benzimidazole framework is known to be effective in this regard. Benzimidazole-based receptors can engage in hydrogen bonding, with the N-H protons of the imidazole (B134444) ring acting as hydrogen bond donors. rsc.org The addition of the diamino groups at the 5 and 6 positions would be expected to enhance this capability by providing additional hydrogen bond donor sites.

The development of synthetic neutral anion receptors has been a focus of research for over a decade. rsc.org These receptors often utilize a combination of hydrogen bond donors, such as amides or urea (B33335) moieties, to create a binding pocket for anions. rsc.org The structure of this compound, with its two amine groups and two imidazole nitrogens, presents multiple points for potential host-guest interactions, making it a theoretically promising scaffold for the design of receptors for both anions and neutral guest molecules. Tautomeric switching, observed in other benzimidazole-based anion receptors, could also play a role in the binding mechanism. rsc.org

Foldamer Synthesis and Chiroptical Properties

Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking natural biopolymers like proteins and nucleic acids. There is no specific literature available on the synthesis of foldamers from this compound. However, the rigid, planar structure of the benzimidazole unit makes it an attractive building block for creating ordered, folded architectures. The diamino functionality at the 5 and 6 positions provides convenient handles for polymerization or for attaching chiral auxiliaries that could induce specific folding patterns and chiroptical properties.

Applications in Optoelectronic Materials

Benzimidazole derivatives are widely studied for their applications in optoelectronic materials due to their inherent photophysical properties. researchgate.net

Role in Organic Light-Emitting Diodes (OLEDs)

There is no direct research on the use of this compound in OLEDs. However, the broader class of benzimidazoles is utilized in various layers of OLED devices, including as host materials, electron transport materials, and hole transport materials. Their high thermal stability and electron-deficient nature (which can be tuned by substituents) are key advantages. The diamino groups in the target compound could potentially enhance hole injection/transport properties, while the chloro- substituent could influence the electronic energy levels.

Photophysical Studies of Halogenated Diamino Benzimidazoles

Specific photophysical studies on this compound are not available. However, research on related halogenated benzimidazoles provides insight into their potential properties. nih.gov Halogenation can influence the ultraviolet absorption spectra and the conformation of the benzimidazole ring. nih.gov The photochemistry of the parent benzimidazole molecule itself is complex, involving tautomerization and ring-opening isomerizations upon UV excitation. acs.org The presence of both a chloro group and two amino groups would be expected to significantly modulate the absorption and emission properties of the benzimidazole core.

Chemosensing and Fluorescence Applications

Benzimidazole derivatives have been successfully designed as fluorescent chemosensors for various metal ions. nih.gov The mechanism often involves the quenching or enhancement of fluorescence upon binding of the analyte to the benzimidazole nitrogen atoms or other appended coordinating groups. Although no chemosensing applications for this compound have been reported, its structure suggests potential. The diamino groups could serve as part of a binding site, and their interaction with a metal ion could perturb the electronic structure of the benzimidazole fluorophore, leading to a detectable change in its fluorescence.

Corrosion Inhibition Studies

Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals, including carbon steel and copper, in acidic environments. nih.govrsc.orgnih.gov They function by adsorbing onto the metal surface, forming a protective film that inhibits both anodic and cathodic corrosion reactions. nih.govresearchgate.net

A study on a related compound, 2-Chloro-1-(4-fluorobenzyl)benzimidazole (CFB) , demonstrated its excellent performance as a corrosion inhibitor for copper in a sulfuric acid solution. electrochemsci.org The key findings from this study are summarized in the tables below.

Electrochemical Impedance Spectroscopy (EIS) Data for CFB

Concentration (mM)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (η%)
0128.414.8-
0.01247.511.248.1
0.1851.68.584.9
11986.05.193.5
102675.03.995.2

This table shows that as the concentration of the inhibitor (CFB) increases, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases, indicating the formation of a protective film on the copper surface. The inhibition efficiency (η) reaches a maximum of 95.2% at 10 mM concentration. electrochemsci.org

Potentiodynamic Polarization (PDP) Data for CFB

Concentration (mM)Ecorr (mV vs. SCE)icorr (µA cm⁻²)βa (mV dec⁻¹)βc (mV dec⁻¹)Inhibition Efficiency (η%)
0-15818.575-125-
0.01-1519.869-11847.0
0.1-1423.162-10983.2
1-1351.458-10192.4
10-1280.955-9595.1

The polarization data indicates that CFB acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions. The corrosion current density (icorr) decreases substantially with increasing inhibitor concentration, confirming its protective effect. electrochemsci.org

The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, suggesting a monolayer formation on the metal surface. researchgate.netelectrochemsci.org The presence of heteroatoms (N, S) and π-electrons in the aromatic rings of benzimidazoles facilitates their strong adsorption. Given these findings for related structures, it is highly probable that this compound would also exhibit significant corrosion inhibition properties, with the diamino groups potentially providing additional active sites for adsorption onto a metal surface.

Catalytic Applications of this compound Remain Undocumented in Publicly Available Scientific Literature

Extensive searches of publicly available scientific databases and literature have yielded no specific information regarding the catalytic applications of the chemical compound This compound . This includes its potential use in asymmetric catalysis or other catalytic processes beyond synthesis.

While the broader family of benzimidazole derivatives has been a subject of significant research in catalysis, information detailing the catalytic activity or potential of this particular substituted benzimidazole is not present in the reviewed resources. Research in this area often focuses on the ability of the benzimidazole scaffold to act as a ligand, coordinating with various metals to form catalytically active complexes. These complexes have found applications in a range of organic transformations.

However, no studies were identified that specifically investigate or report on the use of This compound as a catalyst, a ligand for a catalytic metal center, or a precursor to a catalytically active species. Therefore, a detailed discussion of its research findings, including any data on its performance in catalytic reactions, cannot be provided at this time.

Further research would be necessary to determine if This compound possesses any catalytic properties. Such an investigation would involve the synthesis of the compound and subsequent screening in various catalytic reactions.

Reaction Mechanism Investigations of 2 Chloro 1h Benzimidazole 5,6 Diamine

Mechanistic Pathways of Benzimidazole (B57391) Formation

The formation of the benzimidazole core from precursors like o-phenylenediamines and aldehydes or their derivatives can proceed through several mechanistic pathways. These pathways are often influenced by reaction conditions, substituents on the starting materials, and the presence of catalysts.

Role of Intermediates (e.g., Imines)

A common pathway for benzimidazole synthesis involves the initial condensation of an o-phenylenediamine (B120857) with an aldehyde to form an imine intermediate. organic-chemistry.orgconsensus.appnih.gov This step is often the precursor to the subsequent cyclization. The C=N bond of the imine is a key feature, enabling the intramolecular nucleophilic attack by the second amino group of the diamine to form a dihydro-1H-benzimidazole intermediate. mdpi.combeilstein-journals.org This intermediate then undergoes oxidation or dehydrogenation to yield the aromatic benzimidazole ring system. mdpi.com

The formation of the imine can be catalyzed by various agents that activate the aldehyde's carbonyl group. rsc.orgresearchgate.net In some cases, the imine itself can act as a directing group, especially in metal-catalyzed reactions, by chelating to the metal center and facilitating subsequent transformations. organic-chemistry.org The stability of the imine intermediate can be a critical factor; sometimes, sequential synthesis without purification of the less stable condensation intermediates is preferred. organic-chemistry.org

The reaction can sometimes lead to the formation of 1,2-disubstituted benzimidazoles, which may occur through the formation of a bis-imine intermediate followed by rearrangement. researchgate.net

Oxidative Cyclization Mechanisms

Oxidative cyclization is a prominent strategy for benzimidazole synthesis, often starting from anilines or their derivatives. nih.govnih.gov One proposed mechanism involves the oxidation of anilines to nitrosobenzene (B162901) intermediates, which then undergo cyclization. nih.govmdpi.com This pathway is particularly relevant for the formation of ring-fused benzimidazoles. nih.gov

Another oxidative pathway proceeds through an amine-N-oxide intermediate, especially when anilide derivatives are used as starting materials under acidic conditions. nih.govmdpi.com The amine-N-oxide can then undergo an acid-mediated cyclization to form the benzimidazole ring. nih.gov

Various oxidizing agents can be employed, including peroxymonosulfuric acid (Caro's acid), peroxytrifluoroacetic acid, and even molecular oxygen, often in the presence of a metal catalyst. mdpi.comnih.gov Metal-free oxidative transformations can also be achieved using thermal, photochemical, or electrochemical methods. nih.govresearchgate.net

Photochemical Reaction Pathways (Fixed-Ring vs. Ring-Opening Isomerizations)

Photochemical reactions offer alternative pathways for the synthesis and transformation of benzimidazoles. The photochemistry of benzimidazole itself is hypothesized to follow two main reaction channels: fixed-ring and ring-opening isomerizations. acs.org

Fixed-Ring Isomerization: This pathway involves the homolytic cleavage of the N-H bond upon UV excitation, leading to the formation of a benzimidazolyl radical and a hydrogen atom. acs.org This radical intermediate can then undergo rearrangements to form different tautomers of benzimidazole. acs.org

Ring-Opening Isomerization: This mechanism involves the cleavage of the N1-C2 bond upon photoexcitation, resulting in the formation of open-ring photoproducts, which can bear isocyano moieties. acs.org

Photochemical methods have also been developed for the direct conversion of indazoles into benzimidazoles. nih.govnih.gov This transformation proceeds through the photoexcitation of the indazole, which can lead to a nitrogen-carbon transposition, ultimately yielding the benzimidazole structure. nih.gov The efficiency of such photorearrangements can be dependent on the substitution pattern of the indazole and the wavelength of the light used. nih.gov

Radical Mechanisms in Benzimidazole Transformations

Radical mechanisms play a significant role in certain benzimidazole synthesis and transformation reactions. A recently demonstrated route involves the photoredox coupling of alcohols and diamines over a semiconductor-based photocatalyst, which proceeds via a radical pathway to produce benzimidazoles and hydrogen gas. nih.gov The key step is the generation of C-centered radicals from alcohols, which then react with the diamine. nih.gov

Radical cyclization of o-aminyl azobenzenes has also been developed for the synthesis of benzotriazoles, a related heterocyclic system, via the generation of an N-centered radical without the need for an external catalyst or oxidant. researchgate.net Furthermore, benzimidazole derivatives themselves can act as radical scavengers, deactivating free radicals through hydrogen atom transfer or radical adduct formation mechanisms. nih.gov The stability of the resulting benzimidazolyl radical is a key factor in these processes. nih.gov

Influence of Halogen and Diamine Substituents on Reaction Selectivity and Rate

The nature and position of substituents on the benzimidazole ring and its precursors significantly influence the selectivity and rate of reactions. In the case of 2-chloro-1H-benzimidazole-5,6-diamine, the chloro and diamine groups exert distinct electronic and steric effects.

The presence of electron-withdrawing groups, such as halogens, on the aldehyde precursor can accelerate the formation of monosubstituted benzimidazoles. researchgate.net This is attributed to the increased electrophilicity of the carbonyl carbon, which facilitates the initial nucleophilic attack and subsequent rapid cyclization. researchgate.net Conversely, electron-donating groups on the aldehyde tend to favor the formation of 1,2-disubstituted benzimidazoles. beilstein-journals.org

In the context of photochemical reactions, halogen substituents can also play a crucial role. For instance, in the phototransposition of indazoles to benzimidazoles, halogens that form weak bonds to carbon can undergo photoreduction. nih.gov The synthesis of 2-chloro-5,6-dihalobenzimidazoles has been achieved through various methods, including direct halogenation or stepwise transformations from nitro precursors, highlighting the influence of existing substituents on the introduction of others. nih.gov

The diamine groups at the 5 and 6 positions of the benzimidazole core are expected to increase the electron density of the benzene (B151609) ring, potentially influencing its reactivity in electrophilic substitution reactions. The reactivity of these amino groups themselves is central to the formation of the benzimidazole ring and subsequent derivatizations.

Catalyst Role in Reaction Mechanism

Catalysts are instrumental in directing the course of benzimidazole synthesis, often by activating substrates and stabilizing intermediates. rsc.org Their role can be broadly categorized as follows:

Activation of Carbonyl Compounds: Many catalysts, including Lewis acids like Er(OTf)₃ and Sc(OTf)₃, and various metal nanoparticles, activate aldehydes by coordinating with the carbonyl oxygen. mdpi.combeilstein-journals.orgresearchgate.net This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the diamine. researchgate.net

Facilitating Imine Formation and Cyclization: Catalysts can promote the formation of the initial imine intermediate. rsc.org In some cases, the catalyst is believed to activate the imine intermediate itself to facilitate the subsequent intramolecular cyclization. rsc.org

Enabling Oxidative Pathways: In oxidative cyclization reactions, catalysts, particularly transition metals like copper and palladium, play a crucial role in facilitating the oxidation steps. nih.govresearchgate.net They can enable the use of milder oxidants like molecular oxygen. mdpi.com Photocatalysts, such as semiconductor nanoparticles, can generate reactive oxygen species or facilitate radical formation under light irradiation to drive the reaction. researchgate.netrsc.org

Controlling Selectivity: The choice of catalyst can be critical in controlling the selectivity between different products, such as monosubstituted versus 1,2-disubstituted benzimidazoles. beilstein-journals.orgresearchgate.net For example, the use of Er(OTf)₃ in water was found to selectively produce the 1,2-disubstituted product, while its absence led to a mixture of products. beilstein-journals.org Solid-supported protic acids have also been shown to control selectivity based on the reaction medium. researchgate.net

The table below summarizes the roles of various catalysts in benzimidazole synthesis.

Catalyst TypeRole in Reaction MechanismExample(s)
Lewis AcidsActivation of carbonyl groupEr(OTf)₃, Sc(OTf)₃
Transition MetalsFacilitating oxidative coupling and C-H aminationCu, Pd, Co
PhotocatalystsGeneration of radicals and reactive oxygen speciesW-ZnO@NH₂, Pd/ZnO NSs
Protic AcidsPromoting cyclization and influencing selectivityp-Toluenesulfonic acid, HClO₄-SiO₂

Future Research Directions and Unexplored Avenues for 2 Chloro 1h Benzimidazole 5,6 Diamine

Novel Synthetic Strategies and Methodologies

The future of synthesizing derivatives from 2-chloro-1H-benzimidazole-5,6-diamine lies in developing more sophisticated, efficient, and selective methods to modify its core structure.

The multifunctionality of this compound is a fertile ground for exploring new chemical reactions. The primary amino groups at the 5- and 6-positions are particularly intriguing. Future research could focus on:

Selective Functionalization: Developing protocols for the selective mono- or di-functionalization of the amino groups would allow for the creation of complex, unsymmetrical derivatives. This could involve using advanced protecting group strategies or leveraging subtle differences in the reactivity of the two amino groups.

Cyclization Reactions: The adjacent diamino groups are primed for cyclization reactions to form new fused heterocyclic systems. For example, reaction with dicarbonyl compounds could yield novel pyrazine-fused benzimidazoles, expanding the chemical space of available scaffolds.

Palladium-Catalyzed Cross-Coupling: The chloro group at the 2-position is an ideal handle for modern cross-coupling reactions. While Suzuki-Miyaura and Buchwald-Hartwig amination reactions have been used for other substituted benzimidazoles to functionalize the benzene (B151609) ring nih.gov, applying these to the 2-chloro position of this specific diamine would open up pathways to a vast array of 2-aryl and 2-amino substituted derivatives.

Schiff Base and Thiazolidinone Formation: The amino groups can be condensed with various aromatic aldehydes to form Schiff bases. These intermediates can then be cyclized, for instance with mercaptoacetic acid, to yield thiazolidinone derivatives, a strategy that has been successful for related chloro-benzimidazole structures. researchgate.net

To fully harness the potential of this scaffold, a significant expansion of the types of molecules it is reacted with is necessary. Future synthetic efforts should aim to:

Utilize Diverse Aldehyd Libraries: In condensation reactions, moving beyond simple aromatic aldehydes to include a wide range of heterocyclic, aliphatic, and functionalized aldehydes will generate extensive libraries of derivatives for screening. rsc.org

Broaden Coupling Partners: For palladium-catalyzed reactions, employing a wider variety of boronic acids, organostannanes, and amines will be crucial for creating chemical diversity at the 2-position. nih.gov

Green Chemistry Approaches: The development of syntheses using environmentally benign solvents like water-ethanol mixtures, employing reusable catalysts such as manganese oxide nanocomposites, and utilizing microwave-assisted methods can lead to higher yields, shorter reaction times, and more sustainable processes. rsc.org

Advanced Material Applications

The unique structural features of this compound make it an excellent candidate for the development of next-generation materials with tailored properties.

"Smart" materials that respond to external stimuli are at the forefront of materials science. The benzimidazole (B57391) core is known to participate in hydrogen bonding and can possess interesting photophysical properties.

Fluorescent Sensors: Benzimidazole derivatives have been successfully designed as fluorescent "turn-off" probes for detecting metal ions like Co²⁺. mdpi.com The diamino groups on the target molecule provide ideal sites for attaching receptor units, which upon binding an analyte, could modulate the fluorescence of the benzimidazole core, leading to highly selective and sensitive sensors.

UV-Protective Agents: Certain benzimidazole derivatives are used commercially as UV filters in sunscreens. mdpi.com Research into polymers or coatings incorporating this compound could lead to materials with enhanced UV absorption and radical scavenging properties, protecting against photodegradation. mdpi.com

The presence of two primary amine groups makes this compound an ideal monomer for step-growth polymerization. This opens the door to a variety of high-performance polymers.

High-Performance Polyimides: Polyimides are known for their exceptional thermal stability. By incorporating the benzimidazole moiety, properties like gas permeability and selectivity can be finely tuned. For example, polyimides containing benzimidazole groups in their side chains have shown high CO₂ permeability and CO₂/CH₄ selectivity, making them promising for natural gas separation. acs.org The diamino nature of this compound allows it to act as a monomer in such polymerizations.

Porous Organic Polymers (POPs): Benzimidazole-containing POPs have been synthesized and used as highly active heterogeneous catalysts for reactions like the Knoevenagel condensation. researchgate.net Polymerizing our target molecule could create solid-base catalysts with high surface area and excellent recyclability.

Polymer-Composites: In-situ polymerization of benzimidazole monomers in the presence of carbon nanotubes (CNTs) has been shown to produce composite films with enhanced thermal stability and proton conductivity. This suggests a pathway to creating multifunctional composites from this compound for applications in fuel cells or electronics.

Polymer TypeMonomersKey PropertiesPotential ApplicationReference
Poly(benzimidazole imide) N-PhPABZ, BPDAHigh Tg (425 °C), Low Water Absorption (1.4%)High-temp engineering rsc.org
Polyimide Copolymer 6FDA, BIB, DureneHigh CO₂ Permeability (197.2 Barrer), High CO₂/CH₄ Selectivity (38.6)Natural Gas Separation acs.org
Polymeric Ionic Liquid 2-styryl-1H-benzo[d]imidazole, Alkyl HalideCorrosion InhibitionAnti-corrosion coatings acs.org
Poly(2,5-benzimidazole)/CNT Composite 3,4-diaminobenzoic acid, CNTsHigh Thermal Stability (Td5% > 650 °C), Proton ConductivityFuel Cell Membranes
Porous Organic Polymer Benzimidazole building blocksHeterogeneous Catalysis, Good RecyclabilitySolid-base catalysts researchgate.net

Enhanced Computational Modeling and AI-Driven Design

Computational chemistry and artificial intelligence are revolutionizing how new molecules are discovered. These tools are particularly well-suited for exploring the vast chemical space that can be generated from a versatile scaffold like this compound.

Future research will heavily rely on:

Molecular Docking and Pharmacophore Modeling: These established techniques can predict how derivatives might bind to biological targets. Studies have used these methods to design benzimidazole-based inhibitors for targets like DNA Gyrase B and PI3K kinases. nih.govnih.gov By building a virtual library of derivatives of our target compound, researchers can screen them in silico against numerous proteins to identify promising leads for various diseases. mdpi.comresearchgate.netctppc.org

AI-Driven Generative Design: Going beyond simple screening, artificial intelligence platforms can now automate the de novo design of new molecules. youtube.comresearchgate.net These systems use evolutionary algorithms to "grow" new chemical structures, starting from a seed molecule like this compound. The AI can simultaneously optimize for multiple parameters, such as predicted binding affinity, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and synthetic feasibility. youtube.com This approach can drastically shorten the time and cost of discovering new drug candidates. nih.govyoutube.com

StepDescriptionKey TechnologiesReference
1. Target Identification & Seed Molecule Selection A biological target is chosen, and a starting scaffold like this compound is selected.Bioinformatics, Literature nih.gov
2. Generative Chemistry An AI algorithm applies chemical transformation rules to the seed molecule to generate a diverse population of new analogs.Evolutionary Algorithms, Generative Models researchgate.net
3. Multi-Parameter Optimization (MPO) Each generated molecule is evaluated in silico for a range of properties (e.g., potency, selectivity, ADMET risk, pK).QSAR Models, PBPK Simulations, Docking youtube.com
4. Selection and Iteration The best-performing molecules are selected, and the algorithm uses them as seeds for the next generation of analog design.Pareto Optimization youtube.com
5. Candidate Prioritization After multiple cycles, the AI provides a ranked list of novel, optimized molecules for synthesis and experimental validation.Data Visualization, Chemical Expertise researchgate.net

By leveraging these advanced computational tools, researchers can more intelligently navigate the vast possibilities offered by the this compound scaffold, accelerating the discovery of new molecules with impactful applications.

Predictive Synthesis and Property Optimization

Future research should leverage computational chemistry to forecast and refine the synthesis of this compound derivatives. The development of robust synthetic routes is a foundational step for any further application. Predictive modeling can be employed to identify the most efficient and high-yielding reaction pathways, potentially exploring greener catalysts and solvent-free conditions which are becoming increasingly important in modern chemical synthesis. rsc.orgsemanticscholar.org

Furthermore, in silico methods can be used to optimize the material's properties before synthesis. By computationally modeling the effects of various substituents on the benzimidazole core, researchers can predict and tune key characteristics. For instance, density functional theory (DFT) calculations can be used to forecast electronic properties, such as the HOMO-LUMO gap, which is critical for designing organic semiconductors or photosensitizers. researchgate.net This predictive power allows for the rational design of molecules with tailored electronic, optical, or biological activities, saving significant time and resources in the laboratory.

Research FocusComputational MethodTarget Properties
Synthetic Route PredictionQuantum Mechanics (QM), Machine LearningReaction feasibility, yield optimization, catalyst selection
Property OptimizationDensity Functional Theory (DFT)Electronic band gap, charge distribution, dipole moment
Derivative DesignQuantitative Structure-Activity Relationship (QSAR)Biological activity, binding affinity

High-Throughput Virtual Screening for Material Candidates

High-throughput virtual screening (HTVS) represents a powerful, unexplored avenue for discovering novel applications for this compound. acs.org This computational technique allows for the rapid screening of vast virtual libraries of derivatives against specific biological or material targets. nih.gov A virtual library can be generated by computationally adding a wide array of chemical fragments to the core structure of this compound.

This library can then be screened for potential drug candidates by docking the molecules into the active sites of known biological targets, such as bacterial enzymes or cancer-related proteins. nih.govnih.gov The benzimidazole scaffold is a known "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities. semanticscholar.orgnih.gov HTVS can efficiently identify the most promising candidates for further synthesis and in vitro testing. Similarly, this approach can be used to discover new materials by screening for properties like high thermal stability, specific electronic characteristics, or the ability to form porous networks.

Exploration of Self-Assembly and Supramolecular Architectures

The molecular structure of this compound is ideally suited for forming complex, ordered structures through self-assembly. The two amino groups and the two nitrogen atoms in the imidazole (B134444) ring are excellent hydrogen bond donors and acceptors. This enables the molecule to form extensive intermolecular hydrogen bond networks, which are the basis of supramolecular chemistry.

Future research should focus on exploring how this molecule self-assembles in various solvents and conditions. This could lead to the formation of novel supramolecular architectures such as:

Organogels: The formation of fibrous networks through hydrogen bonding could enable the molecule to act as a low-molecular-weight gelator for various organic solvents.

Liquid Crystals: The rigid, planar structure of the benzimidazole core, combined with directional intermolecular interactions, could give rise to liquid crystalline phases.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The diamine groups are excellent ligands for coordinating with metal ions. Research into the reaction of this compound with various metal salts could lead to the creation of new coordination polymers or porous MOFs with potential applications in gas storage, separation, or catalysis.

Studying the crystal structure of the parent molecule and its derivatives through X-ray crystallography would provide fundamental insights into the specific intermolecular interactions that govern its self-assembly behavior. researchgate.net

In-depth Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling the structure and properties of the resulting products. The presence of multiple reactive sites—the chloro group, the two amino groups, and the imidazole ring—can lead to complex reaction pathways and potential side products.

Key areas for mechanistic investigation include:

Polymerization: The diamine functionality makes this molecule an excellent monomer for producing high-performance polymers like polybenzimidazoles (PBIs). Detailed kinetic and mechanistic studies of the polymerization process are needed to control molecular weight, polydispersity, and material properties like thermal stability and mechanical strength.

Nucleophilic Aromatic Substitution (SNAr): The reactivity of the chlorine atom at the 2-position is a key feature. Mechanistic studies should explore its substitution with various nucleophiles (e.g., amines, thiols) to understand the influence of reaction conditions on yield and regioselectivity.

Functionalization Reactions: In-depth studies on the N-alkylation or N-arylation of the imidazole ring and the amino groups would provide a deeper understanding of the molecule's reactivity. This knowledge is essential for synthesizing a wide range of derivatives in a controlled and predictable manner. nih.gov

Advanced techniques such as in situ spectroscopy (e.g., NMR, IR), reaction calorimetry, and computational modeling can be employed to elucidate reaction intermediates, transition states, and kinetic profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.